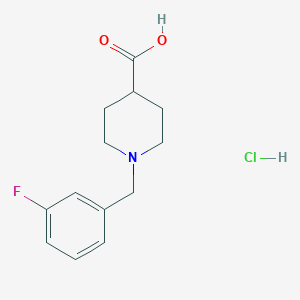

1-(3-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

1-[(3-fluorophenyl)methyl]piperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2.ClH/c14-12-3-1-2-10(8-12)9-15-6-4-11(5-7-15)13(16)17;/h1-3,8,11H,4-7,9H2,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WARIOFWBPVKCMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=CC(=CC=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382402 | |

| Record name | 1-[(3-Fluorophenyl)methyl]piperidine-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

451485-55-5 | |

| Record name | 4-Piperidinecarboxylic acid, 1-[(3-fluorophenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=451485-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(3-Fluorophenyl)methyl]piperidine-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 451485-55-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Structural Elucidation of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 1-(3-fluorobenzyl)piperidine-4-carboxylic acid hydrochloride. The document details the expected physicochemical properties and presents a thorough analysis of predicted spectroscopic data, including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for these analytical techniques are provided to aid in practical application. Furthermore, this guide includes a logical workflow for structure elucidation and a hypothetical signaling pathway, visualized using Graphviz, to contextualize the potential biological relevance of this compound class.

Introduction

This compound is a derivative of piperidine, a heterocyclic amine that is a common scaffold in many biologically active compounds and approved pharmaceuticals. The presence of a 3-fluorobenzyl group is of significant interest in medicinal chemistry, as the fluorine atom can modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. This document serves as a detailed reference for the structural characterization of this specific compound.

Physicochemical and Spectroscopic Data

The structural formula of this compound is presented below. The hydrochloride salt form enhances the stability and solubility of the compound.[1]

Chemical Structure:

-

Molecular Formula: C₁₃H₁₇ClFNO₂[1]

-

Molecular Weight: 273.73 g/mol [1]

-

CAS Number: 451485-55-5

-

Appearance: Expected to be a white to off-white solid.

-

Melting Point: A characteristic melting point of 220-223°C has been reported.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| Aromatic (C-H of fluorobenzyl) | 7.00 - 7.40 | Multiplet | 4H |

| Benzyl (CH₂) | ~3.50 | Singlet | 2H |

| Piperidine (CH at C4) | ~2.50 | Multiplet | 1H |

| Piperidine (CH₂ at C2, C6) | ~2.80 - 3.00 | Multiplet | 4H |

| Piperidine (CH₂ at C3, C5) | ~1.80 - 2.00 | Multiplet | 4H |

| Carboxylic Acid (COOH) | >10.0 | Broad Singlet | 1H |

Table 2: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | ~175 |

| Aromatic (C-F) | ~162 (doublet, ¹JCF ≈ 245 Hz) |

| Aromatic (C-H) | ~114 - 130 |

| Aromatic (C-CH₂) | ~140 |

| Benzyl (CH₂) | ~62 |

| Piperidine (C4) | ~41 |

| Piperidine (C2, C6) | ~53 |

| Piperidine (C3, C5) | ~28 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |

| 2500-3300 | O-H (Carboxylic Acid) | Very broad stretch |

| 2850-3000 | C-H (Aliphatic) | Stretch |

| 1710-1760 | C=O (Carboxylic Acid) | Stretch |

| 1580-1620 | C=C (Aromatic) | Stretch |

| 1000-1300 | C-N (Amine) | Stretch |

| 1100-1200 | C-F (Aryl Fluoride) | Stretch |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent molecular ion peak.

Table 4: Predicted Mass Spectrometry Data

| m/z (mass-to-charge ratio) | Ion |

| 238.1349 | [M+H]⁺ (protonated molecule, free base) |

| 260.1168 | [M+Na]⁺ (sodium adduct, free base) |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Transfer the solution to an NMR tube.[2]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

¹H NMR: Use a standard pulse sequence. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Use a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the compound with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet. Alternatively, a thin solid film can be prepared by dissolving the sample in a volatile solvent, applying it to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[3][4]

-

Data Acquisition: Place the sample in the IR beam of an FT-IR spectrometer and collect the spectrum. A background spectrum of the empty sample holder or pure KBr pellet should be recorded and subtracted from the sample spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water.[5] Further dilute this stock solution to a final concentration of around 10 µg/mL.[5]

-

Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer. Acquire the mass spectrum in positive ion mode. The instrument parameters, such as capillary voltage and desolvation gas flow, should be optimized for the analyte.

Visualization of Methodologies and Pathways

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound like this compound.

References

- 1. This compound | 451485-55-5 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Physicochemical properties of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid HCl

An In-depth Technical Guide on the Physicochemical Properties of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride is a derivative of piperidine-4-carboxylic acid, also known as isonipecotic acid.[1] This compound is of interest in medicinal chemistry and drug discovery due to the presence of a fluorinated benzyl group and a piperidine scaffold. The fluorine atom can significantly influence a molecule's metabolic stability, bioavailability, and binding affinity.[1] The piperidine structure is a common feature in many biologically active molecules, making this compound a valuable building block for the synthesis of novel therapeutic agents, potentially targeting the central nervous system or cardiovascular system.[1] This guide provides a comprehensive overview of its known physicochemical properties and outlines detailed experimental protocols for their determination.

Chemical and Physical Properties

A summary of the available quantitative data for 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid HCl is presented below.

| Property | Value | Source |

| Chemical Structure |  | Benchchem[1] |

| CAS Number | 451485-55-5 | Benchchem[1] |

| Molecular Formula | C13H17ClFNO2 | Benchchem[1] |

| Molecular Weight | 273.73 g/mol | Benchchem[1] |

| Melting Point | 220-223 °C | Benchchem[1] |

| Purity | Typically ≥97% | Vibrant Pharma Inc.[2] |

| Storage Conditions | 2-8 °C | Vibrant Pharma Inc.[2] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are provided below. These protocols are standard methods used in the pharmaceutical industry.

Melting Point Determination

The melting point is a critical indicator of a substance's purity.[3][4] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Methodology: Capillary Method [3][5][6]

-

Sample Preparation: The sample must be completely dry and in a fine powdered form.[4] If necessary, the sample should be dried in a desiccator and ground with a mortar and pestle.

-

Capillary Loading: A small amount of the powdered sample is packed into a capillary tube to a height of 2.5-3.5 mm.[5] The tube is tapped gently to ensure tight packing.[6]

-

Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised rapidly to about 5°C below the expected melting point, and then the heating rate is slowed to approximately 1°C per minute.[5]

-

Data Recording: The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.[5]

Caption: Workflow for Melting Point Determination.

Solubility Determination

Thermodynamic solubility is the equilibrium concentration of a compound in a particular solvent and is a crucial parameter for drug development.[7]

Methodology: Shake-Flask Method [8]

-

Sample Preparation: An excess amount of the solid compound is added to a vial containing the desired aqueous buffer (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions).[7][9]

-

Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 37 ± 1°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[7][9][10] The pH of the suspension should be verified at the beginning and end of the experiment.[8]

-

Phase Separation: The suspension is filtered or centrifuged to separate the solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[11]

Caption: Workflow for Solubility Determination.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and influences its absorption and distribution.[7]

Methodology: Potentiometric Titration [12][13]

-

Sample Preparation: A precise amount of the compound is dissolved in deionized water or a suitable co-solvent to create a solution of known concentration.[7]

-

Titration: The solution is placed in a temperature-controlled vessel with a calibrated pH electrode. A standardized titrant (e.g., NaOH) of known concentration is added incrementally.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, generating a titration curve (pH vs. volume of titrant).

-

pKa Calculation: The pKa is determined from the titration curve. For a monoprotic acid, the pKa is the pH at the half-equivalence point.[14][15] For compounds with multiple ionizable groups, biphasic titrations will yield multiple pKa values.[7]

Caption: Workflow for pKa Determination.

LogP Determination

The partition coefficient (logP) measures a compound's lipophilicity, which affects its permeability across biological membranes. It is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water).[16]

Methodology: Shake-Flask Method [16][17][18]

-

Solvent Preparation: n-Octanol and an aqueous buffer (e.g., phosphate buffer at pH 7.4) are pre-saturated with each other.

-

Partitioning: A known amount of the compound is dissolved in one of the phases, and then the two phases are combined in a vial. The vial is shaken for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.[7][16]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC, UV-Vis spectrophotometry, or ¹⁹F NMR for fluorinated compounds).[19]

-

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Caption: Workflow for LogP Determination.

Biological Context and Potential Applications

Piperidine-carboxylic acid derivatives are a well-established class of compounds in medicinal chemistry. They often serve as scaffolds for developing agents that interact with the central nervous system. For instance, derivatives of the related nipecotic acid are known as GABA uptake inhibitors and have potential applications in treating neurological disorders like epilepsy.[7] The introduction of a fluorobenzyl group, as in the title compound, is a common strategy in drug design to enhance metabolic stability and binding affinity.[1] While specific biological data for 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid HCl is not widely published, its structural features suggest it could be a valuable intermediate for synthesizing novel inhibitors of monoamine transporters or other CNS targets.[20][21]

Caption: Structure-Activity Relationship Logic.

References

- 1. This compound | 451485-55-5 | Benchchem [benchchem.com]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. nano-lab.com.tr [nano-lab.com.tr]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. thinksrs.com [thinksrs.com]

- 6. Melting Point Test - CD Formulation [formulationbio.com]

- 7. benchchem.com [benchchem.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. who.int [who.int]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. pennwest.edu [pennwest.edu]

- 15. byjus.com [byjus.com]

- 16. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 17. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 20. Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide to the Synthesis of CAS 451485-55-5: 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS 451485-55-5, chemically identified as 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride, is a key synthetic intermediate in medicinal chemistry. The piperidine scaffold is a prevalent structural motif in a wide array of bioactive molecules and approved pharmaceuticals. The incorporation of a 3-fluorobenzyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule, making this compound a valuable building block in drug discovery and development. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, including detailed experimental protocols and relevant chemical data.

Synthesis Pathway Overview

The synthesis of this compound can be primarily achieved through two strategic approaches:

-

N-Alkylation of Piperidine-4-carboxylic Acid: This is a direct and common method involving the reaction of piperidine-4-carboxylic acid (isonipecotic acid) with a 3-fluorobenzyl halide.

-

Reductive Amination: This pathway involves the reaction of piperidine-4-carboxylic acid with 3-fluorobenzaldehyde in the presence of a suitable reducing agent.

This guide will focus on the N-alkylation pathway, which is a widely applicable and well-documented method for the synthesis of N-substituted piperidines.

N-Alkylation Synthesis Pathway

The N-alkylation of piperidine-4-carboxylic acid with a 3-fluorobenzyl halide is a straightforward nucleophilic substitution reaction. To prevent unwanted side reactions, the carboxylic acid group is often protected as an ester prior to the N-alkylation step. The synthesis can be broken down into three key stages: esterification of the starting material, N-alkylation, and subsequent hydrolysis of the ester followed by salt formation.

Experimental Protocols

The following protocols are based on established chemical principles for the synthesis of N-alkylated piperidine derivatives.

Step 1: Esterification of Piperidine-4-carboxylic acid

-

Objective: To protect the carboxylic acid group as an ethyl ester.

-

Materials:

-

Piperidine-4-carboxylic acid (1.0 eq)

-

Absolute Ethanol (10-20 volumes)

-

Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)

-

-

Procedure:

-

Suspend piperidine-4-carboxylic acid in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Carefully add the catalytic amount of concentrated sulfuric acid to the suspension.

-

Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

The resulting residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent such as ethyl acetate.

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield ethyl piperidine-4-carboxylate.

-

Step 2: N-Alkylation of Ethyl Piperidine-4-carboxylate

-

Objective: To introduce the 3-fluorobenzyl group onto the piperidine nitrogen.

-

Materials:

-

Ethyl piperidine-4-carboxylate (1.0 eq)

-

3-Fluorobenzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (10-15 volumes)

-

-

Procedure:

-

To a solution of ethyl piperidine-4-carboxylate in acetonitrile, add potassium carbonate.

-

Add 3-fluorobenzyl bromide to the mixture.

-

Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the progress by TLC.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

The filtrate is concentrated under reduced pressure to give the crude ethyl 1-(3-fluorobenzyl)piperidine-4-carboxylate.

-

Step 3: Hydrolysis and Hydrochloride Salt Formation

-

Objective: To hydrolyze the ethyl ester to the carboxylic acid and form the final hydrochloride salt.

-

Materials:

-

Crude ethyl 1-(3-fluorobenzyl)piperidine-4-carboxylate (1.0 eq)

-

Aqueous Sodium Hydroxide (e.g., 2M solution)

-

Concentrated Hydrochloric Acid

-

-

Procedure:

-

Dissolve the crude ester in an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2 with concentrated hydrochloric acid.

-

The precipitated product, this compound, is collected by filtration.

-

The solid is washed with cold water and dried under vacuum.

-

Quantitative Data

While specific yield and purity data for the synthesis of CAS 451485-55-5 are not extensively reported in publicly available literature, the following table provides expected ranges based on similar reported syntheses of N-alkylated piperidine derivatives.

| Step | Product | Expected Yield (%) | Expected Purity (%) |

| 1 | Ethyl Piperidine-4-carboxylate | 85 - 95 | >95 |

| 2 | Ethyl 1-(3-Fluorobenzyl)piperidine-4-carboxylate | 70 - 85 | >90 (crude) |

| 3 | This compound | 80 - 90 (from ester) | >98 (after recrystallization) |

Reductive Amination Pathway

An alternative synthetic route is the reductive amination of piperidine-4-carboxylic acid with 3-fluorobenzaldehyde. This one-pot reaction typically involves the formation of an iminium intermediate, which is then reduced in situ.

General Experimental Protocol for Reductive Amination

-

Materials:

-

Piperidine-4-carboxylic acid (1.0 eq)

-

3-Fluorobenzaldehyde (1.0-1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

-

-

Procedure:

-

A mixture of piperidine-4-carboxylic acid and 3-fluorobenzaldehyde is stirred in the chosen solvent.

-

Sodium triacetoxyborohydride is added portion-wise to the mixture.

-

The reaction is stirred at room temperature for 12-24 hours.

-

Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted with an organic solvent, and the organic layer is dried and concentrated.

-

The free base is then converted to the hydrochloride salt by treatment with hydrochloric acid.

-

Conclusion

The synthesis of this compound is readily achievable through standard organic synthesis methodologies. The N-alkylation pathway, particularly with prior esterification of the carboxylic acid, offers a reliable and high-yielding route. The reductive amination pathway provides a more direct, one-pot alternative. The choice of synthetic route will depend on the specific requirements of the research, including scale, available starting materials, and desired purity. This technical guide provides a foundational understanding of the synthesis of this important building block for drug discovery and development.

In-depth Technical Guide on the Potential Mechanism of Action of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid

Disclaimer: As of December 2025, publicly available scientific literature and pharmacological databases lack specific in-depth studies detailing the mechanism of action, quantitative biological data, and established signaling pathways for 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid. Consequently, this document provides a theoretical framework based on the analysis of its structural motifs and the known activities of analogous compounds. The information presented herein is intended for research and drug development professionals as a guide for potential avenues of investigation.

Introduction

1-(3-Fluorobenzyl)piperidine-4-carboxylic acid is a synthetic organic molecule featuring a piperidine core, a structural motif prevalent in a vast array of neuroactive and other therapeutic agents. The presence of a 3-fluorobenzyl group and a carboxylic acid moiety suggests potential interactions with various biological targets. This guide explores the hypothetical mechanisms of action by dissecting the compound's key structural features and drawing parallels with pharmacologically characterized analogs.

Molecular Structure and Potential Pharmacophores

The chemical structure of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid consists of three key components that likely dictate its pharmacological profile:

-

Piperidine Ring: A saturated heterocyclic amine that serves as a common scaffold in medicinal chemistry. Its conformational flexibility allows it to interact with a variety of receptor topographies.

-

3-Fluorobenzyl Group: The benzyl group can engage in hydrophobic and van der Waals interactions with biological targets. The fluorine substitution can modulate physicochemical properties such as lipophilicity and metabolic stability, and potentially influence binding affinity through specific fluorine-protein interactions.

-

Carboxylic Acid: This functional group can act as a hydrogen bond donor and acceptor, and at physiological pH, it will be deprotonated, allowing for ionic interactions with positively charged residues in a binding pocket.

Postulated Mechanisms of Action and Biological Targets

Based on the activities of structurally related N-benzylpiperidine and piperidine-4-carboxylic acid derivatives, several potential mechanisms of action can be hypothesized for 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid.

Many N-benzylpiperidine derivatives exhibit activity at various CNS targets. The structural similarity to known monoamine reuptake inhibitors and receptor ligands suggests that this compound could modulate neurotransmitter systems.

-

Dopamine and Norepinephrine Releasing Agent: The unsubstituted analog, 4-benzylpiperidine, is known to act as a monoamine releasing agent with selectivity for dopamine and norepinephrine over serotonin. It is plausible that 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid could exhibit similar activity, although the presence and position of the fluorine atom and the carboxylic acid would significantly impact its potency and selectivity.

-

Acetylcholinesterase (AChE) Inhibition: Derivatives of 1-benzylpiperidine have been synthesized and evaluated as potent acetylcholinesterase inhibitors. These compounds often interact with the active site of AChE, and the benzyl group can form important binding interactions. The carboxylic acid moiety of the title compound could potentially interact with cationic or polar residues within the enzyme's active site.

Piperidine-4-carboxylic acid analogs have been designed as dual PPARα/γ agonists. These nuclear receptors are involved in the regulation of lipid and glucose metabolism. The carboxylic acid is a key pharmacophoric feature for binding to PPARs, and the N-benzyl substituent would occupy a hydrophobic pocket in the ligand-binding domain.

Proposed Experimental Protocols for Elucidation of Mechanism of Action

To investigate the hypothetical mechanisms of action, a systematic experimental approach is required.

A primary screening panel should be employed to assess the affinity of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid for a wide range of CNS targets and other relevant receptors and enzymes.

Table 1: Proposed In Vitro Screening Panel

| Target Class | Specific Targets | Assay Type |

| Monoamine Transporters | Dopamine Transporter (DAT) | Radioligand Binding Assay |

| Norepinephrine Transporter (NET) | Radioligand Binding Assay | |

| Serotonin Transporter (SERT) | Radioligand Binding Assay | |

| Enzymes | Acetylcholinesterase (AChE) | Enzyme Inhibition Assay |

| Monoamine Oxidase A (MAO-A) | Enzyme Inhibition Assay | |

| Monoamine Oxidase B (MAO-B) | Enzyme Inhibition Assay | |

| Nuclear Receptors | PPARα | Ligand Binding Assay |

| PPARγ | Ligand Binding Assay |

Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters

-

Preparation of Membranes: Cell membranes expressing the human dopamine, norepinephrine, or serotonin transporter are prepared from stably transfected cell lines.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) is prepared.

-

Incubation: Cell membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) and varying concentrations of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.

Following the initial binding and enzyme assays, cellular functional assays should be conducted to determine the functional activity of the compound at the identified targets.

Experimental Protocol: Neurotransmitter Uptake Assay

-

Cell Culture: Stably transfected cells expressing the target monoamine transporter are cultured to confluence in appropriate cell culture plates.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid or a reference compound.

-

Initiation of Uptake: A radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate uptake.

-

Termination of Uptake: After a defined incubation period, uptake is terminated by washing the cells with ice-cold buffer.

-

Quantification: The amount of radioactivity accumulated inside the cells is determined by scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC₅₀) is calculated.

Visualization of Proposed Workflow and Signaling Pathways

The following diagrams illustrate the proposed experimental workflow and a hypothetical signaling pathway.

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Caption: Hypothetical signaling pathway for monoamine transporter inhibition.

Conclusion

While the precise mechanism of action for 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid remains to be experimentally determined, its structural features suggest several plausible biological targets, primarily within the central nervous system. The proposed experimental workflow provides a roadmap for future research to elucidate its pharmacological profile. Further investigation is warranted to confirm these hypotheses and to explore the full therapeutic potential of this compound.

A Technical Guide to the Preliminary Biological Activity Screening of Fluorobenzylpiperidine Derivatives

Introduction

The piperidine ring is a privileged heterocyclic scaffold, forming the structural core of a multitude of pharmaceuticals and natural products.[1][2] Its structural versatility allows it to interact with a wide array of biological targets, making it a cornerstone in drug discovery.[1] The strategic incorporation of a fluorobenzyl moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity through specific electronic interactions.[2] Consequently, fluorobenzylpiperidine derivatives are of significant interest for developing novel therapeutics targeting a range of conditions, from neurodegenerative diseases to metabolic disorders and cancer.[3][4][5]

This technical guide provides an in-depth overview of the core methodologies for the preliminary biological screening of novel fluorobenzylpiperidine derivatives. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structured data from existing literature, and visualizations of key workflows and pathways to guide the discovery process.

General Screening Workflow

A tiered approach is recommended for the preliminary biological screening of newly synthesized fluorobenzylpiperidine derivatives. This workflow begins with broad, high-throughput primary assays to identify general bioactivity, followed by more specific secondary assays to determine potency, selectivity, and mechanism of action for the most promising candidates.

Screening for Neurological Activity

Fluorobenzylpiperidine derivatives have shown significant promise as modulators of central nervous system (CNS) targets, particularly in the context of Alzheimer's disease and neuropsychiatric disorders.[4][6]

Acetylcholinesterase (AChE) Inhibition

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[4] Several N-benzyl piperidine derivatives have been investigated as potent AChE inhibitors.[4]

Data Presentation: AChE Inhibitory Activity

| Compound | Target Enzyme | IC50 (µM) | Reference |

| d5 | HDAC | 0.17 | [4] |

| AChE | 6.89 | [4] | |

| d10 | HDAC | 0.45 | [4] |

| AChE | 3.22 | [4] | |

| 4-FDP | AChE | Potent in vitro activity | [7] |

Experimental Protocol: AChE Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies AChE activity by measuring the production of thiocholine when acetylcholine is hydrolyzed.

-

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) into thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring its absorbance at 412 nm.

-

Materials:

-

96-well microplate

-

Phosphate buffer (pH 8.0)

-

Acetylthiocholine iodide (ATCI) solution

-

DTNB solution

-

Test compounds (fluorobenzylpiperidine derivatives) dissolved in a suitable solvent (e.g., DMSO).

-

AChE enzyme solution

-

Microplate reader

-

-

Procedure:

-

Add 25 µL of the test compound solution at various concentrations to the wells of a 96-well plate.

-

Add 125 µL of phosphate buffer, 50 µL of DTNB solution, and 25 µL of AChE enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the ATCI substrate solution.

-

Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

The rate of reaction is calculated from the change in absorbance over time.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control (without inhibitor).

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the resulting dose-response curve.

-

Receptor Binding Affinity (5-HT, Sigma Receptors)

Derivatives of this class have also been evaluated for their binding affinity to various CNS receptors, including serotonin (5-HT) and sigma receptors, which are implicated in depression, anxiety, and psychosis.[8][9]

Data Presentation: Receptor Binding Affinity

| Compound | Target Receptor | Affinity (pKi / Ki) | Activity | Reference |

| ACP-103 | 5-HT(2A) | pKi = 9.3 (membranes) | Inverse Agonist | [9] |

| 5-HT(2C) | pKi = 8.8 (membranes) | Inverse Agonist | [9] | |

| Compound 6 | Sigma-1 (σ₁) | Ki = 1.85 ± 1.59 nM | Ligand | [8] |

| Sigma-2 (σ₂) | Ki = 291 ± 111 nM | Ligand | [8] |

Experimental Protocol: Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific receptor by assessing its ability to compete with a known radiolabeled ligand.[10]

-

Principle: A fixed concentration of a high-affinity radiolabeled ligand is incubated with a receptor preparation in the presence of varying concentrations of an unlabeled test compound. The test compound competes with the radioligand for binding to the receptor. The amount of radioactivity measured is inversely proportional to the affinity of the test compound.[10]

-

Procedure:

-

Incubate the receptor preparation (e.g., cell membranes expressing the target receptor) with a known concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT(2A) receptors).

-

Add the fluorobenzylpiperidine test compound across a range of concentrations.

-

Allow the mixture to incubate at a specific temperature for a set time to reach binding equilibrium.

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity trapped on the filters using a scintillation counter.[10]

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[10]

-

Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[10]

-

Screening for Metabolic Activity

α-Glucosidase Inhibition

α-Glucosidase inhibitors are oral anti-diabetic drugs that work by preventing the digestion of carbohydrates. Fluorine-substituted piperidine derivatives have been investigated for their potent α-glucosidase inhibitory activity.[3][11]

Data Presentation: α-Glucosidase Inhibitory Activity

| Compound Class | Target Enzyme | Activity | Reference |

| Fluorine-substituted piperidines (1-8) | α-Glucosidase | Exhibited extraordinary inhibitory activity, several-fold stronger than acarbose (standard). | [3] |

| Dihydrofuro[3,2-b]piperidine derivative (32) | α-Glucosidase | IC50 = 0.07 µM | [11] |

| Dihydrofuro[3,2-b]piperidine derivative (28) | α-Glucosidase | IC50 = 0.5 µM | [11] |

Experimental Protocol: α-Glucosidase Inhibition Assay

-

Principle: The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to release p-nitrophenol, a yellow-colored product. The rate of p-nitrophenol formation, measured by absorbance at 405 nm, is proportional to the enzyme's activity.

-

Procedure:

-

Add the test compound at various concentrations to the wells of a 96-well plate.

-

Add a solution of α-glucosidase in phosphate buffer (pH 6.8) to each well and incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding the pNPG substrate solution.

-

Incubate the mixture for another 20 minutes at 37°C.

-

Stop the reaction by adding a sodium carbonate (Na₂CO₃) solution.

-

Measure the absorbance of the yellow p-nitrophenol product at 405 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each test concentration compared to a control without an inhibitor.

-

Determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration.

-

Screening for Antiproliferative Activity

The piperidine scaffold is present in numerous anticancer agents. Therefore, a preliminary screen for antiproliferative or cytotoxic activity against a panel of human cancer cell lines is a valuable first step in assessing the potential of new fluorobenzylpiperidine derivatives in oncology.[5]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[10]

-

Principle: In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to insoluble purple formazan crystals. The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells.[10]

-

Procedure:

-

Seed cells from a selected cancer cell line (e.g., HepG2, MCF-7) into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of the fluorobenzylpiperidine test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Remove the medium and add a fresh solution of MTT in serum-free medium. Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance of the solubilized formazan at approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that reduces cell viability by 50%) by plotting cell viability against the log of the compound concentration.

-

References

- 1. benchchem.com [benchchem.com]

- 2. 1-(2-Fluorobenzyl)piperidine|CAS 1426-74-0 [benchchem.com]

- 3. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of ¹⁸F labeled fluoro-oligo-ethoxylated 4-benzylpiperazine derivatives for sigma-1 receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

Structure-activity relationship (SAR) studies of piperidine carboxylic acids

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Piperidine Carboxylic Acids

Introduction

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable physicochemical properties and synthetic tractability. When combined with a carboxylic acid moiety, this heterocyclic structure gives rise to the piperidine carboxylic acids, a class of compounds with diverse biological activities. These molecules serve as conformationally constrained analogs of endogenous ligands, such as γ-aminobutyric acid (GABA), enabling specific interactions with receptors and enzymes.

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of piperidine carboxylic acids. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of how modifications to the piperidine core and its substituents influence biological activity against various targets. The guide summarizes quantitative data in structured tables, provides detailed experimental protocols for key assays, and utilizes diagrams to illustrate complex pathways and workflows.

GABA Receptor Modulators

Piperidine carboxylic acids are well-known for their interaction with the GABAergic system. Depending on the position of the carboxylic acid group, they can act as either GABA uptake inhibitors or GABA receptor agonists.

-

Piperidine-3-carboxylic acid (Nipecotic Acid): Acts as an inhibitor of GABA transporters (GATs), preventing the reuptake of GABA from the synaptic cleft and thus prolonging its inhibitory effect.[1][2][3]

-

Piperidine-4-carboxylic acid (Isonipecotic Acid): Serves as a partial agonist at the GABA-A receptor.[1][4][5]

The SAR studies in this area focus on introducing substituents to the piperidine ring to enhance potency and selectivity.

Quantitative SAR Data for GABAergic Piperidine Carboxylic Acids

| Compound/Derivative | Target | Activity | Reference |

| (RS)-Piperidine-3-carboxylic acid (Nipecotic acid) | GABA Uptake | Potent Inhibitor | [1] |

| (3RS,4SR)-4-Hydroxypiperidine-3-carboxylic acid | GABA Uptake | Potent Inhibitor | [1] |

| (3RS,4RS)-4-Hydroxypiperidine-3-carboxylic acid | GABA Uptake | Weak Inhibitor | [1] |

| (3RS,5SR)-5-Hydroxypiperidine-3-carboxylic acid | GABA Uptake | Weak Inhibitor | [1] |

| Piperidine-4-carboxylic acid (Isonipecotic acid) | GABA Receptor | Agonist | [1][4] |

| (3RS,4SR)-3-Hydroxypiperidine-4-carboxylic acid | GABA Receptor | Selective Agonist (less potent than isonipecotic acid) | [1] |

| (3RS,4SR)-4-Acetamidopiperidine-3-carboxylic acid | GABA System | Inactive | [1] |

Experimental Protocol: Synaptosomal GABA Uptake Assay

This protocol describes a method for measuring the ability of test compounds to inhibit the uptake of GABA into isolated nerve terminals (synaptosomes).[1]

1. Preparation of Synaptosomes:

- Homogenize fresh brain tissue (e.g., rat cortex) in ice-cold 0.32 M sucrose solution.

- Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.

- Pellet the crude synaptosomal fraction from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).

- Resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer) for use in the uptake assay.

2. Uptake Assay:

- Pre-incubate aliquots of the synaptosomal suspension for 5 minutes at 37°C in the presence of the test compound at various concentrations or vehicle control.

- Initiate the uptake reaction by adding a mixture of [³H]-GABA (as the radiolabeled tracer) and unlabeled GABA.

- Allow the incubation to proceed for a short period (e.g., 5-10 minutes) at 37°C.

- Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate synaptosomes from the incubation medium.

- Measure the radioactivity retained on the filters using liquid scintillation counting.

3. Data Analysis:

- Calculate the percentage inhibition of [³H]-GABA uptake for each concentration of the test compound relative to the vehicle control.

- Determine the IC50 value (the concentration of compound that inhibits 50% of GABA uptake) by fitting the data to a dose-response curve.

Visualization: GABAergic Synapse and Uptake Inhibition

Caption: Mechanism of GABA uptake inhibition at a synapse.

NMDA Receptor Antagonists

Piperidine-2-carboxylic acid derivatives have been developed as potent and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission. Overactivation of NMDA receptors is implicated in various neurological disorders, making antagonists therapeutically valuable.[6][7] SAR studies have focused on introducing acidic bioisosteres, such as the tetrazole ring, at the 4-position of the piperidine scaffold.[6][8]

Quantitative SAR Data for NMDA Receptor Antagonists

| Compound | Description | [³H]CGS-19755 Displacement IC50 (nM) | Cortical Wedge IC50 (µM) | Reference |

| 15 (LY233053) | cis-4-(1H-Tetrazol-5-ylmethyl)piperidine-2-carboxylic acid | 107 ± 7 | 4.2 ± 0.4 | [6] |

| (-)-1 (LY235723) | (2R,4S)-isomer of LY233053 | 67 ± 6 | 1.9 ± 0.24 | [8] |

| (+)-1 | (2S,4R)-isomer of LY233053 | > 100,000 | > 100 | [8] |

Experimental Protocol: NMDA Receptor Radioligand Binding Assay

This protocol describes a competition binding assay to determine the affinity of test compounds for the NMDA receptor using a specific radioligand.[8]

1. Membrane Preparation:

- Dissect and homogenize rat cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

- Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous ligands.

- Resuspend the final membrane pellet in assay buffer at a specific protein concentration.

2. Binding Assay:

- In a 96-well plate or individual tubes, combine the membrane preparation, the radioligand ([³H]CGS-19755, a potent NMDA antagonist), and the test compound at various concentrations.

- Define non-specific binding using a high concentration of a known non-radioactive NMDA antagonist (e.g., selfotel).

- Incubate the mixture at a controlled temperature (e.g., room temperature) to allow binding to reach equilibrium.

- Terminate the assay by rapid filtration through GF/B filters pre-soaked in a solution like polyethylenimine to reduce non-specific binding.

- Wash the filters with ice-cold buffer to remove unbound radioligand.

3. Data Analysis:

- Quantify the radioactivity on the filters via liquid scintillation counting.

- Calculate the specific binding by subtracting non-specific binding from total binding.

- Determine the IC50 value of the test compound from a competition curve and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualization: Radioligand Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

Substituted dehydropiperidine and piperidine-4-carboxylic acids have been investigated as novel and potent dual agonists for PPARα and PPARγ.[9][10][11] These nuclear receptors are key regulators of lipid and glucose metabolism, making dual agonists attractive candidates for treating type 2 diabetes and dyslipidemia. SAR studies have explored modifications at various positions of the piperidine ring and the nature of the linker to the carboxylic acid.

Quantitative SAR Data for Dual PPARα/γ Agonists

| Compound | PPARα EC50 (nM) | PPARγ EC50 (nM) | Reference |

| Analog 1 | 150 | 30 | [9] |

| Analog 2 | 80 | 25 | [9] |

| Analog 3 | 200 | 50 | [9] |

| Rosiglitazone | >10000 | 45 | [9] |

| Fenofibric Acid | 3000 | >10000 | [9] |

| Note: The specific structures for Analogs 1-3 are detailed in the source literature and generally consist of a substituted piperidine-4-carboxylic acid core. |

Experimental Protocol: PPAR Transactivation Assay

This cell-based assay measures the ability of a compound to activate a PPAR, leading to the expression of a reporter gene.

1. Cell Culture and Transfection:

- Culture a suitable mammalian cell line (e.g., HEK293T or CHO cells).

- Co-transfect the cells with two plasmids:

- An expression vector for the ligand-binding domain (LBD) of the target PPAR (α or γ) fused to a DNA-binding domain (e.g., GAL4).

- A reporter plasmid containing multiple copies of the DNA-binding domain's response element upstream of a reporter gene (e.g., luciferase).

2. Compound Treatment:

- Plate the transfected cells in a 96-well plate.

- After allowing the cells to adhere, treat them with various concentrations of the test compound or a reference agonist (e.g., Rosiglitazone for PPARγ).

- Incubate the cells for 18-24 hours to allow for receptor activation and reporter gene expression.

3. Luciferase Assay:

- Lyse the cells to release the cellular contents, including the expressed luciferase enzyme.

- Add a luciferase substrate (e.g., luciferin) to the cell lysate.

- Measure the resulting luminescence using a luminometer. The light output is directly proportional to the level of reporter gene expression and, therefore, PPAR activation.

4. Data Analysis:

- Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).

- Plot the normalized activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualization: PPAR Signaling Pathway

Caption: Simplified signaling pathway of PPAR activation.

General Synthesis Workflow

The synthesis of diverse piperidine carboxylic acid libraries for SAR studies often follows a modular approach, allowing for variation at multiple positions. A common strategy involves the initial synthesis of a core piperidine structure followed by diversification.[12][13][14]

Experimental Protocol: General Amide Coupling for Diversification

This protocol describes a standard method to couple a piperidine carboxylic acid core with various amines to generate a library of amides.[15]

1. Acid Activation:

- Dissolve the N-protected piperidine carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)).

- Add an amide coupling reagent (e.g., EDC·HCl, 1.1 eq) and an activator/base (e.g., DMAP, 0.2 eq).

- Stir the mixture at room temperature for 10-20 minutes to form the activated ester intermediate.

2. Amine Addition:

- Add the desired primary or secondary amine (1.0-1.2 equivalents) to the reaction mixture.

- Allow the reaction to stir at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

3. Work-up and Purification:

- Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with an aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

4. Deprotection (if necessary):

- If the piperidine nitrogen is protected (e.g., with a Boc group), remove the protecting group under appropriate conditions (e.g., Trifluoroacetic acid (TFA) in DCM for Boc deprotection) to yield the final compound.

Visualization: General Synthetic Workflow

Caption: A general synthetic route for piperidine carboxylic acid analogs.[13]

Conclusion

The structure-activity relationships of piperidine carboxylic acids are rich and varied, demonstrating the versatility of this scaffold in targeting a wide range of biological molecules. Key SAR insights reveal that the position of the carboxylic acid group is a primary determinant of the target class (e.g., GABA transporters vs. receptors), while substitutions on the piperidine ring are crucial for fine-tuning potency, selectivity, and pharmacokinetic properties. The modular nature of their synthesis allows for extensive exploration of chemical space, leading to the identification of highly active and selective compounds. This guide has provided a framework for understanding these relationships through quantitative data, detailed experimental protocols, and clear visual diagrams, serving as a valuable resource for the continued development of novel therapeutics based on the piperidine carboxylic acid core.

References

- 1. Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 5. selleckchem.com [selleckchem.com]

- 6. 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2003010159A1 - Piperidine derivatives as nmda receptor antagonists - Google Patents [patents.google.com]

- 8. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists PMID: 18511276 | MCE [medchemexpress.cn]

- 12. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. acgpubs.org [acgpubs.org]

A Comprehensive Technical Review of 1-Benzylpiperidine-4-carboxylic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of 1-benzylpiperidine-4-carboxylic acid and its analogs, a chemical scaffold of significant interest in medicinal chemistry. This document outlines the synthesis, pharmacological activities, and structure-activity relationships (SAR) of these compounds, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.

Introduction

The 1-benzylpiperidine-4-carboxylic acid core is a versatile scaffold that has been extensively explored in the development of therapeutic agents targeting a range of biological systems. The inherent structural features of the piperidine ring, coupled with the lipophilic benzyl group and the ionizable carboxylic acid moiety, provide a framework that can be readily modified to modulate pharmacological properties such as receptor affinity, selectivity, and pharmacokinetic profiles. This guide will delve into the key findings related to the analogs of this compound, with a focus on their potential applications in neurodegenerative diseases and metabolic disorders.

Synthesis of 1-Benzylpiperidine-4-carboxylic Acid and its Analogs

The synthesis of the core scaffold, 1-benzylpiperidine-4-carboxylic acid, can be achieved through various routes. A common method involves the hydrolysis of the corresponding ethyl ester.

General Synthesis of 1-Benzylpiperidine-4-carboxylic Acid:

A solution of ethyl 1-benzyl-4-piperidinecarboxylate in a suitable solvent like tetrahydrofuran is treated with an aqueous solution of a strong base, such as sodium hydroxide. The reaction mixture is stirred, often overnight, to ensure complete hydrolysis of the ester. Following the reaction, the pH is adjusted to neutral with an acid, and the solvent is removed under reduced pressure. The resulting residue is then purified to yield 1-benzylpiperidine-4-carboxylic acid[1].

Further modifications to generate analogs, such as amides and substituted derivatives, typically involve standard coupling reactions or the use of substituted starting materials. For instance, the synthesis of amide derivatives can be accomplished by reacting 1-benzylpiperidine-4-carboxylic acid with a desired amine in the presence of a coupling agent.

Pharmacological Activities and Quantitative Data

Analogs of 1-benzylpiperidine-4-carboxylic acid have demonstrated a wide array of pharmacological activities. The following tables summarize the quantitative data for various analogs against different biological targets.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity

| Compound | Target | IC50 (µM) | Reference |

| 1-Benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28) | AChE | 0.41 ± 1.25 | [2] |

| 1-Benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (20) | AChE | 5.94 ± 1.08 | [2] |

| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | AChE | 0.00056 | [3] |

| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e) | AChE | 0.0057 | [4] |

| Compound 7 | AChE | 28 ± 1.5 | [5] |

| Compound 8 | AChE | 35 ± 2.1 | [5] |

| Compound 9 | AChE | 41 ± 3.2 | [5] |

| Compound 10 | AChE | 39 ± 2.8 | [5] |

| Compound 21 | BuChE | 6.16 ± 0.29 | [5] |

Table 2: Dopamine Receptor Binding Affinity

| Compound | Target | Ki (nM) | Reference |

| Compound 8a | D4 | 205.9 | [6] |

| Compound 8b | D4 | 169 | [6] |

| Compound 8c | D4 | 135 | [6] |

| Compound 8p | D4 | 166 | [6] |

| Compound 9j | D4 | 96 | [6] |

| Compound 14a | D3 | 0.18 | [7] |

| Compound 14b | D3 | 0.4 | [7] |

| Compound 14a | D2 | 15.7 | [7] |

| Compound 14b | D2 | 24 | [7] |

| Compound 38 | D3 | Moderate Affinity | [8] |

| Compound 39 | D3 | Single-digit nM | [8] |

Table 3: Serotonin Transporter (SERT) Binding Affinity

| Compound | Target | Ki (µM) | Reference |

| Compound 12 | SERT | Low µM range | [5] |

| Compound 13 | SERT | Low µM range | [5] |

| Compound 14 | SERT | Low µM range | [5] |

| Compound 15 | SERT | Low µM range | [5] |

| Compound 16 | SERT | Low µM range | [5] |

| Compound 21 | SERT | 25.5 ± 1.01 | [5] |

Table 4: Steroid-5-alpha-reductase Inhibitory Activity

| Compound | Target | IC50 (µM) | Reference |

| Compound 6 | 5α-reductase type 1 (rat) | 3.44 | [9] |

| Compound 6 | 5α-reductase type 2 (rat) | 0.37 | [9] |

| Compound 9 | 5α-reductase type 1 (rat) | 0.54 | [9] |

| Compound 9 | 5α-reductase type 2 (rat) | 0.69 | [9] |

| Compound 7 | 5α-reductase type 2 (human & rat) | 0.06 & 0.08 | [9] |

Table 5: Peroxisome Proliferator-Activated Receptor (PPAR) Agonist Activity

| Compound | Target | EC50 (nM) | Reference |

| Analog 15a | PPARα | 8 | [10] |

| Analog 15a | PPARδ | 5 | [10] |

| Analog 15a | PPARγ | 2939 | [10] |

| OA-NO2 | PPARγ | <1 | [11] |

| LNO2 | PPARγ | 36 | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of 1-benzylpiperidine-4-carboxylic acid analogs.

4.1. Synthesis of 1-Benzyl-4-anilinopiperidine-4-carboxylic Acid

This multi-step synthesis is a key example of the derivatization of the 1-benzylpiperidine core.

-

Step 1: Synthesis of 1-benzyl-4-cyano-4-anilinopiperidine. To a cooled solution of 1-benzyl-4-piperidone, hydrocyanic acid is added under basic catalysis. The reaction is then heated to reflux, and aniline is added. After completion, the mixture is cooled, and glacial acetic acid is added to induce crystallization, yielding the solid product[12].

-

Step 2: Hydrolysis to the Amide. The solid from Step 1 is added to 70-90% sulfuric acid and stirred for an extended period (50-90 hours) at room temperature. The reaction mixture is then poured into crushed ice, and the pH is adjusted to 4-9 with concentrated ammonia water to precipitate the amide intermediate[12].

-

Step 3: Hydrolysis to the Carboxylic Acid. The amide from Step 2 is refluxed in concentrated hydrochloric acid for 10-20 hours. Upon cooling and standing, the final product, 1-benzyl-4-anilinopiperidine-4-carboxylic acid, crystallizes and is collected by filtration[12].

4.2. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

-

Principle: The assay measures the activity of AChE by quantifying the rate of formation of a yellow-colored product. AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), which absorbs light at 412 nm[13].

-

Reagents:

-

0.1 M Phosphate Buffer (pH 8.0)

-

10 mM DTNB solution

-

14 mM ATCI solution (prepare fresh)

-

AChE enzyme solution

-

Test compound (inhibitor) solutions[13]

-

-

Procedure (96-well plate format):

-

Plate Setup:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

-

Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution[13].

-

-

Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate for 10 minutes at 25°C[13].

-

Reaction Initiation: Add 10 µL of ATCI solution to each well to start the reaction[13].

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader to determine the reaction rate[14][15].

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value[15].

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general workflow for the discovery of 1-benzylpiperidine-4-carboxylic acid analogs.

Caption: Dopamine receptor signaling pathways.

Caption: Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.

Caption: A generalized drug discovery workflow for piperidine-based inhibitors.

References

- 1. 1-BENZYLPIPERIDINE-4-CARBOXYLIC ACID | 10315-07-8 [chemicalbook.com]

- 2. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Covalent Peroxisome Proliferator-activated Receptor γ Adduction by Nitro-fatty Acids: SELECTIVE LIGAND ACTIVITY AND ANTI-DIABETIC SIGNALING ACTIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

In Silico Modeling of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride, a synthetic compound with potential therapeutic applications. Given the prevalence of the piperidine scaffold in neuroactive and anticancer agents, this document outlines a hypothetical in silico workflow to explore its potential as an Acetylcholinesterase (AChE) inhibitor, a key target in the management of Alzheimer's disease. This guide details the experimental protocols for ligand and target preparation, molecular docking, and molecular dynamics simulations. All quantitative data from these computational experiments are summarized in structured tables for comparative analysis. Furthermore, logical workflows and potential signaling pathways are visualized using Graphviz diagrams to ensure clarity and accessibility for researchers in the field of drug discovery and development.

Introduction

This compound is a piperidine derivative featuring a 3-fluorobenzyl group at the nitrogen atom. The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs targeting a wide array of biological entities. The incorporation of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity.

In silico modeling is an indispensable tool in modern drug discovery, enabling the rapid and cost-effective evaluation of small molecules as potential therapeutic agents.[1] By simulating the interactions between a ligand and its biological target at a molecular level, researchers can predict binding affinities, elucidate mechanisms of action, and guide the optimization of lead compounds.[2] This guide presents a hypothetical, yet plausible, in silico investigation of this compound as a potential inhibitor of Acetylcholinesterase (AChE).

Compound Profile

A summary of the physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 451485-55-5 | [2] |

| Molecular Formula | C13H17ClFNO2 | [2] |

| Molecular Weight | 273.73 g/mol | [2] |

| Melting Point | 220-223°C | [2] |

Hypothetical Target: Acetylcholinesterase (AChE)

Acetylcholinesterase is a critical enzyme in the central nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine.[3] Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, as it increases acetylcholine levels in the brain.[4] The piperidine scaffold is a known feature in several AChE inhibitors, making AChE a rational hypothetical target for this in silico study.[5][6]

In Silico Modeling Workflow

The comprehensive workflow for the in silico evaluation of this compound against AChE is depicted below. This multi-step process is designed to predict the binding mode and stability of the ligand-protein complex.

Experimental Protocols

This section provides detailed methodologies for each stage of the in silico modeling process.

Ligand Preparation

The 3D structure of this compound will be generated and optimized.

-

2D to 3D Conversion : The 2D chemical structure will be sketched using a molecular editor and converted to a 3D structure.

-

Energy Minimization : The 3D structure will be subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Charge Assignment : Partial atomic charges will be calculated using a quantum mechanical method (e.g., Gasteiger-Hückel).

-

Tautomeric and Ionization States : The protonation state of the carboxylic acid and piperidine nitrogen will be determined at a physiological pH of 7.4.

Protein Preparation

The crystal structure of human Acetylcholinesterase (hAChE) will be retrieved from the Protein Data Bank (PDB). A suitable structure, for instance, PDB ID: 4EY7, will be used.

-

Structure Retrieval : Download the PDB file of hAChE.

-

Preprocessing : Remove water molecules and any co-crystallized ligands or ions not essential for the binding interaction.

-

Addition of Hydrogen Atoms : Add polar hydrogen atoms to the protein structure.

-

Charge and Protonation State Assignment : Assign appropriate protonation states to the amino acid residues at physiological pH.

-

Energy Minimization : Perform a constrained energy minimization of the protein structure to relieve any steric clashes.

Molecular Docking

Molecular docking will be performed to predict the binding pose of the ligand within the active site of AChE.

-

Binding Site Definition : The binding site will be defined based on the location of the co-crystallized ligand in the PDB structure or through literature information identifying the catalytic and peripheral anionic sites.[3]

-